5,6-Dichloro-3-nitropyrazin-2-amine
Description
Properties
CAS No. |
87155-51-9 |
|---|---|
Molecular Formula |
C4H2Cl2N4O2 |
Molecular Weight |
208.99 g/mol |
IUPAC Name |
5,6-dichloro-3-nitropyrazin-2-amine |
InChI |
InChI=1S/C4H2Cl2N4O2/c5-1-2(6)9-4(10(11)12)3(7)8-1/h(H2,7,8) |
InChI Key |
YPKQEGJKVUTYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5,6-Dichloro-3-nitropyrazin-2-amine
- CAS No.: 87155-51-9
- Molecular Formula : C₄H₂Cl₂N₄O₂
- Molecular Weight : 208.99 g/mol .
Comparison with Structurally Similar Compounds
The following table summarizes key differences between this compound and its analogs:
Structural and Functional Differences
Core Heterocycle :
- Pyrazine vs. Pyridine : The parent compound features a pyrazine ring (two nitrogen atoms), whereas analogs like 6-Chloro-5-iodo-3-nitropyridin-2-amine (CAS 790692-90-9) are pyridine derivatives (one nitrogen) . Pyrazines generally exhibit distinct electronic properties due to increased aromatic nitrogen content.
Bromine substitution (25391-57-5) introduces a heavier atom with polarizable electrons, affecting reactivity in cross-coupling reactions . Nitro Group Position: In 6-Chloro-5-nitropyridin-3-amine (1807020-67-2), the nitro group at position 5 (vs. position 3 in the parent compound) alters electronic density distribution, influencing nucleophilic attack sites .
The iodine-substituted derivative (790692-90-9) lacks explicit hazard documentation but may pose higher environmental persistence due to iodine’s stability .
Research and Application Insights
Synthetic Utility :
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